Chlorooxazirene

Description

However, based on structural and naming conventions, it may refer to a chlorinated heterocyclic compound containing an oxaziridine or oxazine backbone. Such compounds often exhibit diverse pharmacological and chemical properties. For the purpose of this analysis, we will focus on Chlorzoxazone (CAS 95-25-0), a well-documented chlorinated compound with a benzoxazolinone structure, as a proxy for comparison due to its structural and functional relevance .

Properties

CAS No. |

67249-93-8 |

|---|---|

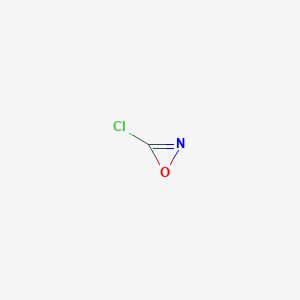

Molecular Formula |

CClNO |

Molecular Weight |

77.47 g/mol |

IUPAC Name |

3-chlorooxazirene |

InChI |

InChI=1S/CClNO/c2-1-3-4-1 |

InChI Key |

SUWCLWJWVQMKBN-UHFFFAOYSA-N |

Canonical SMILES |

C1(=NO1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorooxazirene can be synthesized through several methods. One common approach involves the reaction of oxazirene with chlorine gas under controlled conditions. Another method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a base. The reaction typically requires low temperatures and an inert atmosphere to prevent decomposition.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient and scalable production of the compound while minimizing the risk of side reactions and decomposition.

Chemical Reactions Analysis

Types of Reactions

Chlorooxazirene undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized to form chlorooxazone.

Reduction: It can be reduced to form chlorooxazolidine.

Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or aryl halides are used in the presence of a base.

Major Products Formed

Oxidation: Chlorooxazone

Reduction: Chlorooxazolidine

Substitution: Various substituted oxazirenes depending on the nucleophile used.

Scientific Research Applications

Chlorooxazirene has several applications in scientific research:

Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore the use of this compound compounds in drug development, particularly for their ability to interact with biological targets.

Industry: this compound is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of chlorooxazirene involves its ability to act as an electrophile due to the presence of the chlorine atom. This makes it highly reactive towards nucleophiles, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reactants.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Chlorzoxazone with structurally or functionally related chlorinated compounds:

Pharmacological and Functional Differences

- Chlorzoxazone : Acts centrally to relieve muscle spasms by inhibiting polysynaptic reflexes. Its metabolism involves hydroxylation and glucuronidation, with a plasma half-life of ~1.1 hours .

- Chlorothiazide : A thiazide diuretic inhibiting sodium reabsorption in the distal convoluted tubule. It is used for hypertension and edema, with a half-life of ~1.5 hours .

- Chlorpromazine HCl : A first-generation antipsychotic blocking dopamine D2 receptors. It also exhibits antihistaminic and antiadrenergic effects, with a half-life of ~30 hours .

Stability and Degradation

- Chlorzoxazone: Stable under dry conditions but hydrolyzes in acidic or alkaline environments, forming 2-amino-4-chlorophenol as a degradation product .

- Chlorothiazide : Sensitive to light and moisture, degrading into sulfonic acid derivatives under oxidative conditions .

- Chlorpromazine HCl : Prone to oxidation, forming sulfoxide derivatives; requires protection from light .

Toxicological Profiles

- Chlorzoxazone : Low acute toxicity (LD₅₀ in rats: 763 mg/kg), but hepatotoxicity reported in overdose cases .

- Chlorothiazide : Moderate toxicity (LD₅₀ in mice: 800 mg/kg), with risks of hypokalemia and hyponatremia .

- Chlorpromazine HCl : Higher toxicity (LD₅₀ in rats: 62 mg/kg), with side effects including extrapyramidal symptoms and cardiac arrhythmias .

Key Research Findings

Chlorzoxazone vs. Chlorpromazine: While both contain aromatic chlorine, Chlorzoxazone’s benzoxazolinone ring confers selectivity for muscle relaxant activity, unlike Chlorpromazine’s phenothiazine-mediated CNS effects .

Chlorzoxazone vs. Chlorothiazide : The absence of a sulfonamide group in Chlorzoxazone eliminates diuretic activity, highlighting the role of functional groups in pharmacological targeting .

Degradation Pathways : Chlorzoxazone’s stability under physiological pH makes it suitable for oral administration, whereas Chlorothiazide’s sensitivity necessitates formulation adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.